molecular formula C18H35NO3Si B12613382 (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide CAS No. 649755-83-9

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide

Katalognummer: B12613382
CAS-Nummer: 649755-83-9
Molekulargewicht: 341.6 g/mol
InChI-Schlüssel: XOUIMYUZIHMSFE-BBWFWOEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide is a complex organic compound characterized by its unique stereochemistry and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Octa-5,7-dienamide Backbone: This step involves the construction of the octa-5,7-dienamide skeleton through a series of reactions such as aldol condensation, Michael addition, or Wittig reaction.

    Introduction of the Triethylsilyl Group: The triethylsilyl group is introduced using triethylsilyl chloride in the presence of a base like imidazole or pyridine.

    Methoxylation and Methylation: The methoxy and methyl groups are added through reactions with appropriate reagents like methanol and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the triethylsilyl group with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide apart from similar compounds is its specific stereochemistry and the presence of the triethylsilyl group

Eigenschaften

CAS-Nummer

649755-83-9

Molekularformel

C18H35NO3Si

Molekulargewicht

341.6 g/mol

IUPAC-Name

(2R,3S,4S)-N-methoxy-N,2,4-trimethyl-3-triethylsilyloxyocta-5,7-dienamide

InChI

InChI=1S/C18H35NO3Si/c1-9-13-14-15(5)17(16(6)18(20)19(7)21-8)22-23(10-2,11-3)12-4/h9,13-17H,1,10-12H2,2-8H3/t15-,16+,17-/m0/s1

InChI-Schlüssel

XOUIMYUZIHMSFE-BBWFWOEESA-N

Isomerische SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)C(=O)N(C)OC

Kanonische SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.